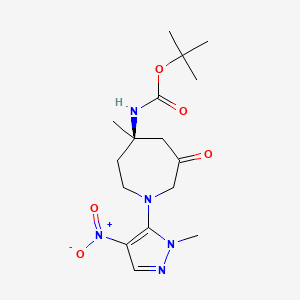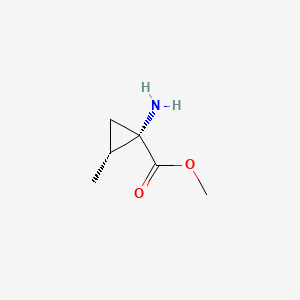
methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate is a chiral compound with significant interest in the fields of organic and medicinal chemistry. This compound is characterized by its cyclopropane ring, which imparts unique chemical properties and reactivity. The presence of both an amino group and a carboxylate ester makes it a versatile intermediate in various chemical reactions and synthetic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions typically require specific catalysts and controlled reaction conditions to ensure high yield and stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformation of the functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitriles, while reduction of the carboxylate ester produces alcohols. Substitution reactions can lead to a variety of amide or ester derivatives.
Aplicaciones Científicas De Investigación
Methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals, owing to its unique reactivity and chiral properties
Mecanismo De Acción
The mechanism by which methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the cyclopropane ring provides conformational rigidity, enhancing binding affinity and selectivity . The compound may also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition of enzyme activity.
Comparación Con Compuestos Similares
Methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate can be compared with other cyclopropane-containing amino acids, such as 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the methyl group in this compound imparts unique steric and electronic properties, making it distinct from other cyclopropane amino acids.
List of Similar Compounds
- 1-Aminocyclopropanecarboxylic acid (ACC)
- Coronamic acid
- Norcoronamic acid
- Allo-coronamic acid
- Allo-norcoronamic acid
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-4-3-6(4,7)5(8)9-2/h4H,3,7H2,1-2H3/t4-,6+/m1/s1 |
Clave InChI |
GPDKWECVQXYZCQ-XINAWCOVSA-N |
SMILES isomérico |
C[C@@H]1C[C@]1(C(=O)OC)N |
SMILES canónico |
CC1CC1(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



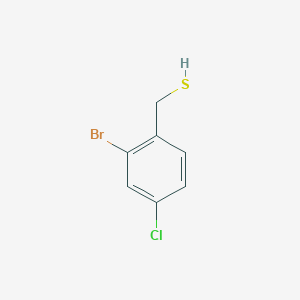
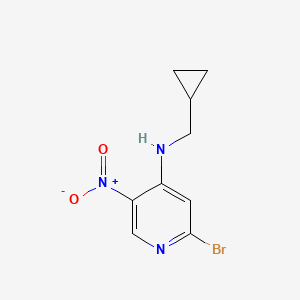
![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide](/img/structure/B13087602.png)
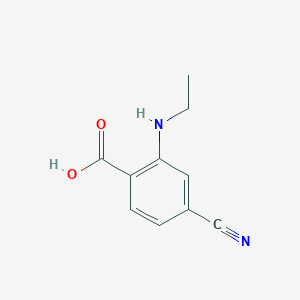
![tert-Butyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13087617.png)

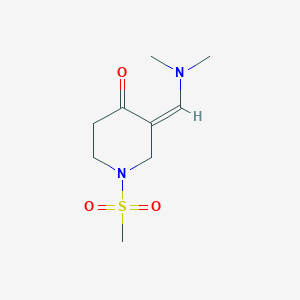

![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde](/img/structure/B13087629.png)
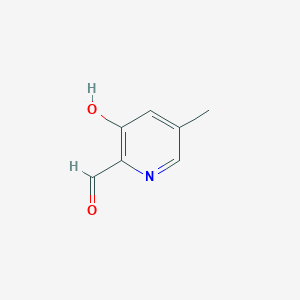
![2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13087654.png)
